molecular formula C11H22O B15272381 2-(Pentan-3-yl)cyclohexan-1-ol

2-(Pentan-3-yl)cyclohexan-1-ol

Cat. No.: B15272381
M. Wt: 170.29 g/mol
InChI Key: XCVWNIDFQMVRTG-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and a pentyl group at the second and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable pentyl halide under basic conditions, followed by reduction of the resulting ketone to the corresponding alcohol. Another method includes the use of Grignard reagents, where cyclohexanone reacts with a pentyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanoic acid.

    Reduction: 2-(Pentan-3-yl)cyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

2-(Pentan-3-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)cyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes and hydrophobic pockets in proteins, potentially affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar structure but lacks the pentyl group.

    2-(Methyl)cyclohexan-1-ol: Similar structure with a methyl group instead of a pentyl group.

    2-(Ethyl)cyclohexan-1-ol: Similar structure with an ethyl group instead of a pentyl group.

Uniqueness

2-(Pentan-3-yl)cyclohexan-1-ol is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-pentan-3-ylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-3-9(4-2)10-7-5-6-8-11(10)12/h9-12H,3-8H2,1-2H3

InChI Key

XCVWNIDFQMVRTG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CCCCC1O

Origin of Product

United States

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